molecular formula C17H22N2O2S B6583310 Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- CAS No. 850593-09-8

Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy-

Cat. No.: B6583310
CAS No.: 850593-09-8
M. Wt: 318.4 g/mol
InChI Key: VQCYKUKGLMYLGU-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- is a complex organic compound with the molecular formula C17H22N2O2S. This compound is characterized by the presence of a benzene ring, an acetamide group, a dimethylamino group, a thienyl group, and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

Benzeneacetamide derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets would depend on the specific biological context and the nature of the target.

Biochemical Pathways

The compound, being a derivative of benzeneacetamide, might be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-thiophenecarboxaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzeneacetamide derivatives.

Scientific Research Applications

Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetamide, N-[2-(dimethylamino)ethyl]-4-methoxy-
  • Benzeneacetamide, N-[2-(dimethylamino)-2-(2-furyl)ethyl]-4-methoxy-
  • Benzeneacetamide, N-[2-(dimethylamino)-2-(2-pyridyl)ethyl]-4-methoxy-

Uniqueness

Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19(2)15(16-5-4-10-22-16)12-18-17(20)11-13-6-8-14(21-3)9-7-13/h4-10,15H,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCYKUKGLMYLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165047
Record name N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850593-09-8
Record name N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850593-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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